molecular formula C20H23FN6O3S B2880935 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide CAS No. 2319719-05-4

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2880935
CAS No.: 2319719-05-4
M. Wt: 446.5
InChI Key: DORAZUDZGANFBZ-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The exact structure would depend on the specific substituents and their positions in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR . The exact properties would depend on the specific substituents and their positions in the molecule .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Studies have detailed synthetic routes and chemical properties of related compounds, highlighting the utility of [1,2,4]triazolo[4,3-b]pyridazine derivatives in medicinal chemistry. For instance, the development of synthetic strategies for condensed-azole derivatives showcases the chemical versatility and potential for creating novel therapeutic agents (Kuwahara et al., 1997; Hemming et al., 2014).

Pharmacological Applications

Various studies have reported on the pharmacological potential of compounds with similar structures, indicating applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions. For example, compounds with triazolo and pyridazine components have shown promising antitumor, antimicrobial, and COX-2 inhibitory activities, suggesting their relevance in developing new drugs for cancer, bacterial infections, and pain management (Riyadh, 2011; Hashimoto et al., 2002; Hassan, 2013).

Molecular Mechanisms and Biological Interactions

Research into the biological interactions and mechanisms of action of these compounds has provided insights into their potential therapeutic targets and effects. For example, the inhibition of specific enzymes or receptor antagonism has been explored as mechanisms by which these compounds exert their biological activities, laying the groundwork for further development and optimization of new therapeutic agents (Alafeefy et al., 2015).

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-2-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-25(31(28,29)17-10-14(21)6-7-16(17)30-2)15-11-26(12-15)19-9-8-18-22-23-20(27(18)24-19)13-4-3-5-13/h6-10,13,15H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORAZUDZGANFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=C(C=CC(=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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